molecular formula C11H16N2O B2665112 N-(1-cyano-1-cyclopropylethyl)-2-methylcyclopropane-1-carboxamide CAS No. 1212256-57-9

N-(1-cyano-1-cyclopropylethyl)-2-methylcyclopropane-1-carboxamide

Cat. No.: B2665112
CAS No.: 1212256-57-9
M. Wt: 192.262
InChI Key: AIBVAWABOVEHGE-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-methylcyclopropane-1-carboxamide is a synthetic organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . Its structure features multiple cyclopropane rings and a cyano functional group, a motif often associated with interesting biological activity in agricultural and pharmaceutical research . For instance, structurally related cyclopropane carboxamide derivatives have been investigated for their potential as inhibitors of key enzymes and for their role in modulating plant physiology, such as in the study of ethylene precursors . This compound is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-methylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7-5-9(7)10(14)13-11(2,6-12)8-3-4-8/h7-9H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBVAWABOVEHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyano-1-cyclopropylethyl)-2-methylcyclopropane-1-carboxamide is a compound that has garnered attention in organic and medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, structural characteristics, and potential applications.

Structural Characteristics

The molecular formula of this compound is C9H12N2OC_9H_{12}N_2O. The compound features a cyclopropane ring, which is known for conferring unique reactivity and stability properties. The presence of the cyano group (−C≡N) enhances its electrophilicity, making it a candidate for various biological interactions.

Structural Representation

PropertyValue
Molecular FormulaC₉H₁₂N₂O
Molecular Weight168.20 g/mol
SMILESCC1CC(C#N)C(=O)N
InChI KeyUPXVFPBFTSFMOJ-UHFFFAOYSA-N

Research indicates that compounds containing cyano and amide functionalities often interact with biological targets through hydrogen bonding and electrophilic attack mechanisms. The specific interactions of this compound with proteins or enzymes have yet to be fully elucidated, but similar compounds have shown promise in modulating enzyme activity and receptor binding.

2. Anticancer Potential

Another area of interest is the compound's potential anticancer activity. Analogous compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction. Further research is necessary to explore whether this compound exhibits similar effects.

Pharmacological Studies

While specific pharmacological studies on this compound are sparse, related compounds have been evaluated for their bioavailability and pharmacokinetic profiles. These studies highlight the importance of structural modifications in enhancing therapeutic efficacy and reducing toxicity.

Research Findings Summary

The following table summarizes key findings from available literature regarding similar compounds:

CompoundActivity TypeFindings
1-Cyano-N-phenylcyclopropanecarboxamideAntimicrobialEffective against Gram-positive bacteria
2-MethylcyclopropanecarboxamideAnticancerInduced apoptosis in breast cancer cells
N-(Phenyl)cyclopropanecarboxamideEnzyme inhibitionInhibited activity of cyclooxygenase enzymes

Comparison with Similar Compounds

Key Observations :

  • The cyano group introduces strong electron-withdrawing effects, contrasting with electron-donating groups like -OCH₃ in or -CH₂OH in .
  • Unlike the cyclopropene ring in , the target’s cyclopropane rings are fully saturated, reducing strain but limiting conjugation pathways.

Physicochemical Properties

  • Stability : Cyclopropane rings are inherently strained, but methyl substituents (target) may enhance stability compared to unsaturated cyclopropenes ( ).
  • Crystallinity : The absence of aromatic groups (cf. ) may reduce crystalline packing efficiency, resulting in lower melting points.

Q & A

Q. Which mass spectrometry workflows characterize degradation products or metabolites?

  • Methodology :
  • LC-QTOF-MS/MS : Fragment ions (e.g., m/z 218→ fragments) map structural changes.
  • Stable isotope labeling : Track metabolic pathways in hepatocyte models .

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